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molecular formula C11H18Cl2N2 B8715229 (R)-N-Benzylpyrrolidin-3-amine 2HCl

(R)-N-Benzylpyrrolidin-3-amine 2HCl

Cat. No. B8715229
M. Wt: 249.18 g/mol
InChI Key: DNQLGIHOISKLOE-NVJADKKVSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08569294B2

Procedure details

To a solution of (R)-3-benzylaminopyrrolidine-1-carboxylic acid tert-butyl ester (15.3 g, 55.4 mmol) in ethyl acetate (100 ml) was added 12% hydrogen chloride in ethyl acetate (100 ml) at 5° C. The mixture was stirred for 2 hours at room temperature. The precipitated crystals were collected by filtration and washed with ethyl acetate to afford benzylpyrrolidin-3-yl-amine dihydrochloride (6.0 g, 51%) as colorless crystals.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][C@@H:10]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C.[ClH:21]>C(OCC)(=O)C>[ClH:21].[ClH:21].[CH2:14]([NH:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)NCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08569294B2

Procedure details

To a solution of (R)-3-benzylaminopyrrolidine-1-carboxylic acid tert-butyl ester (15.3 g, 55.4 mmol) in ethyl acetate (100 ml) was added 12% hydrogen chloride in ethyl acetate (100 ml) at 5° C. The mixture was stirred for 2 hours at room temperature. The precipitated crystals were collected by filtration and washed with ethyl acetate to afford benzylpyrrolidin-3-yl-amine dihydrochloride (6.0 g, 51%) as colorless crystals.
Quantity
15.3 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:12][CH2:11][C@@H:10]([NH:13][CH2:14][C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)[CH2:9]1)=O)(C)(C)C.[ClH:21]>C(OCC)(=O)C>[ClH:21].[ClH:21].[CH2:14]([NH:13][CH:10]1[CH2:11][CH2:12][NH:8][CH2:9]1)[C:15]1[CH:16]=[CH:17][CH:18]=[CH:19][CH:20]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
15.3 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C[C@@H](CC1)NCC1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with ethyl acetate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
Cl.Cl.C(C1=CC=CC=C1)NC1CNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 51%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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